molecular formula C16H19N5O3S B2718314 6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1013783-60-2

6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2718314
CAS No.: 1013783-60-2
M. Wt: 361.42
InChI Key: NOUUYFKLCQYTCS-UHFFFAOYSA-N
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Description

6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [ Source ]. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which is attributed to its unique interaction with the JAK3 -specific cysteine residue (Cys-909) in the kinase domain [ Source ]. This selectivity makes it an invaluable pharmacological tool for dissecting the specific role of JAK3-mediated signaling in cellular and animal models of disease. Research applications are predominantly in the fields of immunology and inflammation, where it is used to investigate the pathogenesis of autoimmune conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as JAK3 is critically involved in cytokine signaling for immune cell development and function [ Source ]. By selectively blocking the JAK-STAT signaling pathway downstream of gamma-chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, this compound enables researchers to elucidate mechanisms of immune cell activation, proliferation, and survival, providing foundational insights for targeted therapeutic development.

Properties

IUPAC Name

6-acetyl-2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-8-6-11(20(3)19-8)15(24)18-16-13(14(17)23)10-4-5-21(9(2)22)7-12(10)25-16/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUYFKLCQYTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential as an analgesic agent.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S with a molecular weight of 361.42 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacteria:

CompoundTarget OrganismIC50 (µg/mL)
Compound 1Enterococcus faecium16
Compound 2Staphylococcus aureus16
Compound 3E. faecalis16

These findings suggest that the thieno[2,3-c]pyridine structure may enhance antimicrobial potency through specific interactions with bacterial targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that tetrahydropyridine derivatives can inhibit the production of inflammatory mediators. For instance:

  • TRPV1 Antagonism : Certain derivatives showed IC50 values as low as 24 nM in inhibiting TRPV1 receptors, which are involved in pain and inflammation signaling pathways .
  • Nitric Oxide Synthase Inhibition : Compounds similar to the target compound displayed significant inhibition of inducible nitric oxide synthase (iNOS), crucial in inflammatory responses, with IC50 values around 80.97 µM .

Analgesic Potential

The analgesic activity of related compounds has been documented through various assays. The ability to act as TRPV1 antagonists suggests potential use in pain management therapies. The most potent compounds in this category exhibited effective inhibition of pain pathways at low concentrations.

Case Studies

A notable study involved the synthesis and biological evaluation of various tetrahydropyridine derivatives. Among these, one compound demonstrated significant antiproliferative activity against cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ASK-N-SH (neuroblastoma)11 ± 1.3
Compound BA549 (lung cancer)58 ± 4.1

These results indicate that modifications to the tetrahydropyridine structure can lead to enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Thieno[2,3-c]Pyridine Derivatives

Compound Name Core Structure Substituents Key Features Reference
6-Acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-...-3-carboxamide Thieno[2,3-c]pyridine 6-acetyl, 2-(1,3-dimethylpyrazole-5-carboxamido), 3-carboxamide Partially saturated core; pyrazole carboxamide and acetyl groups N/A
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2-amino, 6-boc, 3-ethyl ester Boc-protected amine; ester group enhances solubility
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-amino, 5-ethoxycarbonyl, 4-(4-methoxyphenyl), 6-methyl, 2-carboxamide Different ring fusion (2,3-b vs. 2,3-c); aryl and ester substituents
PD 81,723 (2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone) Thiophene 2-amino, 4,5-dimethyl, 3-benzoyl with 3-CF3 Non-fused thiophene; optimized for adenosine A1 receptor modulation

Key Observations:

PD 81,723 () lacks a fused pyridine ring but shares a substituted thiophene scaffold.

Substituent Effects: Acetyl vs. Boc/Ester: The target’s 6-acetyl group may increase lipophilicity compared to the Boc-protected amine in , which favors stability during synthesis. Amino and Keto Groups: PD 81,723 () highlights the necessity of a keto carbonyl and amino group for adenosine receptor activity, suggesting the target’s acetyl and carboxamide groups may play analogous roles.

Structure-Activity Relationship (SAR) Considerations

Table 2: SAR Highlights from Analogous Compounds

Compound Class Critical Substituents Biological Impact Reference
2-Amino-3-benzoylthiophenes 4-Alkyl substitution, 3-CF3 phenyl Enhances adenosine A1 receptor binding; keto carbonyl is essential for activity
Pyrazole-carboxamides 1,3-Dimethyl vs. aryl substitution Dimethyl groups may improve metabolic stability over aryl-substituted analogs
Thieno[2,3-c]pyridines Partially saturated core, polar groups Saturation reduces aromaticity, potentially enhancing solubility and selectivity

Key Findings:

Thiophene/Thienopyridine Substitutions: In PD 81,723 (), 4,5-dimethyl substitution on the thiophene enhances receptor binding. The target’s 6-acetyl group may mimic this effect by providing electronic modulation. Ethoxycarbonyl and methoxyphenyl groups in demonstrate that electron-withdrawing/donating substituents on the fused ring can fine-tune activity.

Pyrazole Modifications :

  • 1,5-Disubstituted pyrazole-3-amines () show that bulky substituents (e.g., naphthyl) increase steric demands, whereas the target’s 1,3-dimethyl group balances steric and electronic effects.

Carboxamide Functionality :

  • The 3-carboxamide in the target and may engage in hydrogen bonding, a feature critical for target engagement in receptor-ligand interactions.

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